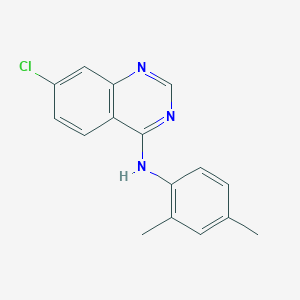

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of pharmacological properties .

Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods. According to a review on the synthesis and bioactivities of quinazoline derivatives, these synthetic methods can be divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for this compound are not available in the retrieved data.Aplicaciones Científicas De Investigación

Pharmacological Activities and Potential

Hypotensive Activity : Quinazoline derivatives, structurally similar to prazosin, have been found to exhibit significant hypotensive effects. These compounds, including those derived from the quinazoline family, demonstrate α(1)-blocking activity, potentially beneficial for treating hypertension without causing reflex tachycardia, and they show a prolonged duration of action in animal models (El-Sabbagh et al., 2010).

Anticancer Properties : Certain quinazoline derivatives have been shown to inhibit the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), acting as covalent-binding, irreversible inhibitors. These compounds have demonstrated effectiveness in inhibiting VEGF-stimulated autophosphorylation in cells, suggesting potential application in cancer therapy (Wissner et al., 2005).

Antimalarial Drug Lead : Quinazolines, including derivatives with structural similarities to 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine, have been identified as promising antimalarial drug leads. Extensive structure-activity relationship studies have led to the discovery of potent antimalarial quinazoline compounds (Mizukawa et al., 2021).

Diuretic Agents : Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their diuretic activity. These compounds show promising results, suggesting potential applications in conditions requiring diuresis (Maarouf et al., 2004).

Targeting EGFR in Chordoma : Quinazoline-based kinase inhibitors targeting the epidermal growth factor receptor (EGFR) have been designed and tested for their effectiveness in treating chordomas and non-small cell lung cancer (NSCLC). These compounds interact with key structural features of the EGFR, offering a novel approach to targeting these cancer types (Asquith et al., 2019).

Chemical Synthesis and Characterization

Synthesis and Characterization : Research has focused on synthesizing various quinazoline derivatives, including those structurally related to this compound. These studies include the synthesis and characterization of these compounds, providing foundational knowledge for further pharmacological exploration (Yan et al., 2013).

Amination Techniques : Efficient direct amination techniques using N,N-dimethylformamide as a nitrogen source have been developed for quinazolin-4(3H)-ones. This method represents an advancement in the synthesis of quinazoline derivatives, including those with potential pharmacological applications (Chen et al., 2015).

Safety and Hazards

Direcciones Futuras

Quinazoline derivatives, including 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine, continue to draw attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . The future of research in this area lies in the exploration of novel synthetic methods and the investigation of the biological activities of these compounds .

Propiedades

IUPAC Name |

7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-10-3-6-14(11(2)7-10)20-16-13-5-4-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWBJZQJFAARGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)

![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)

![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)

![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)